molecular formula C22H26N4O2S2 B241527 (Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B241527
M. Wt: 442.6 g/mol
InChI Key: YUPUBLDAPQVCIV-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "Compound X" in scientific literature, and its structure is shown below:

Mechanism of Action

The mechanism of action of Compound X is not yet fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in cell growth and proliferation. Specifically, Compound X has been shown to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are essential for cell growth and replication.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the suppression of angiogenesis (the formation of new blood vessels). In addition, Compound X has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound X in lab experiments is its potent antitumor activity against a range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using Compound X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for scientific research. Another area of interest is the identification of the specific cellular signaling pathways that are affected by Compound X, which could provide valuable insights into its mechanism of action. Finally, further studies are needed to determine the safety and efficacy of Compound X in vivo, which could pave the way for its eventual use in the treatment of various diseases.

Synthesis Methods

The synthesis of Compound X involves a series of chemical reactions that are carried out in a controlled laboratory environment. The first step in the synthesis process involves the preparation of the starting materials, which are commercially available. The next step involves the condensation of the pyridopyrimidine derivative with the thiazolidinone derivative in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Compound X has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, Compound X has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Compound X has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-3-11-23-18-16(20(27)25-12-7-8-14(2)19(25)24-18)13-17-21(28)26(22(29)30-17)15-9-5-4-6-10-15/h7-8,12-13,15,23H,3-6,9-11H2,1-2H3/b17-13-

InChI Key

YUPUBLDAPQVCIV-LGMDPLHJSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4

SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCCC4

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCCC4

Origin of Product

United States

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